5-Chloro-2-ethoxybenzamide
Description
5-Chloro-2-ethoxybenzamide is a benzamide derivative characterized by a chloro substituent at the 5-position and an ethoxy group at the 2-position of the benzene ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of gastroprokinetic agents and antimicrobial drugs. Its structural features influence solubility, bioavailability, and receptor-binding properties, making it a subject of interest in medicinal chemistry.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
5-chloro-2-ethoxybenzamide |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H2,11,12) |
InChI Key |
CBGLJVDZNPPGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Their Impacts
The following table summarizes key structural differences and properties of 5-Chloro-2-ethoxybenzamide and related compounds:
Key Research Findings
Bioactivity and Solubility: The ethoxy group in this compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the methoxy group in and reduces steric hindrance but decreases metabolic stability due to easier demethylation .
Pharmacological Potential: The phenethyl group in increases lipophilicity, suggesting enhanced blood-brain barrier penetration and possible central nervous system (CNS) applications . The indole moiety in may mimic tryptophan-derived neurotransmitters, hinting at serotonin receptor modulation .
Synthetic Utility :
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